2-(Pyridin-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c19-16(11-13-3-1-6-17-12-13)18-7-5-15(21-10-8-18)14-4-2-9-20-14/h1-4,6,9,12,15H,5,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVZRWYVXHQRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Pyridin-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological effects, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazepane ring and subsequent functionalization. The initial steps often involve the reaction of pyridine derivatives with thiophene-containing compounds, leading to complex heterocycles with promising biological profiles.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antioxidant Activity :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX and cytokines | |
| Antimicrobial | Disruption of cell membranes |
Case Study: Antioxidant Activity Assessment
A study conducted by researchers involved in synthesizing similar compounds demonstrated that this compound exhibited a significant decrease in oxidative stress markers in vitro. The DPPH assay revealed an IC50 value comparable to established antioxidants like Trolox, indicating its potential as a therapeutic agent against oxidative stress-related conditions .
Case Study: Anti-inflammatory Mechanism
In another investigation, the compound was tested in a murine model of inflammation. Results showed a marked reduction in paw edema and inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound. This suggests that it may serve as a viable candidate for developing anti-inflammatory drugs .
Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural homology with several synthesized derivatives. A notable analog is 2-(Cyclopentylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone (PubChem data), which replaces the pyridin-3-yl group with a cyclopentylthio substituent . Other relevant analogs include thiophene-pyrazole hybrids (e.g., compounds 7a and 7b), which retain the thiophene motif but incorporate pyrazole rings instead of thiazepane .
Comparative Physicochemical Properties
Key Observations :
Crystallography
The SHELX software suite, widely used for small-molecule refinement, could resolve the compound’s crystal structure. For example, SHELXL refines bond lengths and angles, while SHELXD aids in phase determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
